ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 5-amino-3-phenylpyrazoles with 4H-chromenes in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolopyridine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolopyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex fused ring systems under appropriate conditions.
Scientific Research Applications
Ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It has been used in studies investigating enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
Ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate: This compound has a similar structure but with a methyl group at the 3-position, which can influence its chemical reactivity and biological activity.
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the core pyrazolopyridine structure but differ in their substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 6-oxo-2-propyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-5-15-7-9-8(12(17)18-4-2)6-10(16)13-11(9)14-15/h6-7H,3-5H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSKEOQTZRVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=O)NC2=N1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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